molecular formula C18H24N4O2S B1396251 tert-butyl 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate CAS No. 1306738-59-9

tert-butyl 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate

Cat. No. B1396251
CAS RN: 1306738-59-9
M. Wt: 360.5 g/mol
InChI Key: JITLFRZZXBFDTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate, or TBMPT, is an organic compound that is used in a variety of scientific and research applications. TBMPT is a derivative of piperidine, an aromatic heterocyclic compound, and is known for its ability to form strong complexes with metal ions. TBMPT has been used in a variety of research applications, including as a ligand for metal ions, for its ability to bind to DNA, and for its potential as an antimicrobial agent.

Scientific Research Applications

Synthesis and Industrial Application

The compound tert-butyl 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate is notable for its role in the synthesis of complex molecules, such as vandetanib, a therapeutic agent. Vandetanib synthesis involves multiple steps, including substitution, deprotection, methylation, nitration, reduction, cyclization, chlorination, and substitution processes. This compound contributes to a synthetic route that offers higher yields and commercial value, making it significant for industrial production scale (Mi, 2015).

Role in Asymmetric Synthesis of N-heterocycles

In the realm of asymmetric synthesis, chiral sulfinamides, including tert-butyl 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate, are utilized extensively. These compounds serve as crucial intermediates in the stereoselective synthesis of amines and their derivatives, particularly N-heterocycles. The methodology facilitated by these compounds provides access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, underscoring the structural motif common to many natural products and therapeutically relevant compounds (Philip et al., 2020).

Environmental and Toxicological Studies

Environmental and toxicological investigations have examined synthetic phenolic antioxidants (SPAs), including derivatives related to tert-butyl 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate. These studies aim to understand the occurrence, human exposure, and toxicity of SPAs, which are used to extend product shelf life by retarding oxidative reactions. Notably, SPAs like 2,6-di-tert-butyl-4-methylphenol (BHT) and their transformation products have been detected in various environmental matrices and in humans, raising concerns about their potential health impacts (Liu & Mabury, 2020).

Biological Activity of 1,2,4-Triazole Derivatives

The biological activity of 1,2,4-triazole derivatives, including tert-butyl 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate, has been a subject of research. These compounds exhibit a wide range of biological activities, such as antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. The exploration of these derivatives in modern organic synthesis highlights their potential in chemical modeling and as biologically active substances (Ohloblina, 2022).

properties

IUPAC Name

tert-butyl 4-(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2S/c1-18(2,3)24-17(23)21-11-9-13(10-12-21)15-19-20-16(25)22(15)14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITLFRZZXBFDTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NNC(=S)N2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate
Reactant of Route 3
tert-butyl 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate
Reactant of Route 4
tert-butyl 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate
Reactant of Route 5
tert-butyl 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate
Reactant of Route 6
tert-butyl 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.